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Cat. No.: B1337883 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dimethyl-1H-indole is a methylated derivative of indole, a prominent

heterocyclic scaffold in a vast array of natural products and pharmacologically active

compounds. Its unique structural features make it a valuable building block in medicinal

chemistry and materials science, offering a platform for the development of novel therapeutic

agents and functional materials. This technical guide provides a comprehensive overview of the

synthesis, properties, reactivity, and applications of 2,4-dimethyl-1H-indole, with a focus on its

utility as a versatile chemical intermediate.

Physicochemical Properties
2,4-Dimethyl-1H-indole is a solid at room temperature with a molecular formula of C₁₀H₁₁N

and a molecular weight of 145.20 g/mol .[1][2] Key physicochemical parameters are

summarized in the table below.
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Property Value Source

Molecular Formula C₁₀H₁₁N [1][2]

Molecular Weight 145.20 g/mol [1][2]

LogP 2.78 [2]

Topological Polar Surface Area

(TPSA)
15.79 Å² [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 0 [2]

Rotatable Bonds 0 [2]

Synthesis
The most common and effective method for the synthesis of 2,4-dimethyl-1H-indole is the

Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of an

arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a

ketone or aldehyde.

Conceptual Workflow for Fischer Indole Synthesis:

m-Tolylhydrazine
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Condensation
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Tautomerization & Protonation
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Fischer indole synthesis of 2,4-dimethyl-1H-indole.
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Experimental Protocol: Fischer Indole Synthesis of 2,4-Dimethyl-1H-indole

While a specific, detailed experimental protocol with yields for the synthesis of 2,4-dimethyl-
1H-indole is not readily available in the searched literature, a general procedure for the Fischer

indole synthesis is well-established.[3][4] The following is a representative protocol based on

analogous syntheses:

Hydrazone Formation: m-Tolylhydrazine is reacted with a slight excess of acetone in a

suitable solvent, such as ethanol or acetic acid. This condensation reaction is typically

carried out at room temperature or with gentle heating to form the corresponding hydrazone.

Cyclization: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or a

Lewis acid like zinc chloride, is added to the hydrazone mixture.[3]

Heating: The reaction mixture is heated to induce the[5][5]-sigmatropic rearrangement,

cyclization, and subsequent elimination of ammonia to form the indole ring. The reaction

temperature and time are crucial parameters that need to be optimized for this specific

substrate.

Work-up and Purification: After cooling, the reaction mixture is typically poured into water and

neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate,

dichloromethane). The organic layer is washed, dried, and the solvent is removed under

reduced pressure. The final product is purified by column chromatography on silica gel or by

recrystallization.

Spectroscopic Characterization
While specific spectra for 2,4-dimethyl-1H-indole were not found in the provided search

results, the expected spectroscopic data can be inferred from closely related analogs like 2,3-

dimethyl-1H-indole and 3,4-dimethyl-1H-indole.[5] The mass spectrum would be expected to

show a molecular ion peak (M+) at m/z 145.

Expected Spectroscopic Data for 2,4-Dimethyl-1H-indole:
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Spectroscopy Expected Features

¹H NMR

Signals for two methyl groups (singlets),

aromatic protons on the benzene and pyrrole

rings, and a broad singlet for the N-H proton.

¹³C NMR

Resonances for two methyl carbons, aromatic

carbons of both rings, and the two carbons of

the pyrrole ring fusion.

IR

A characteristic N-H stretching vibration around

3400 cm⁻¹, C-H stretching vibrations for

aromatic and methyl groups, and C=C

stretching vibrations for the aromatic rings.

Mass Spec.

Molecular ion (M+) peak at m/z 145, with

fragmentation patterns corresponding to the loss

of methyl groups and other fragments.

Reactivity
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily

at the C3 position. The presence of two methyl groups on the 2 and 4 positions of 2,4-
dimethyl-1H-indole will influence its reactivity through electronic and steric effects.

Key Reactions of the Indole Nucleus:
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Key electrophilic substitution reactions of the indole core.

Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich

aromatic and heteroaromatic compounds.[3][6] Treatment of 2,4-dimethyl-1H-indole with the

Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is expected to

yield 2,4-dimethyl-1H-indole-3-carbaldehyde. While a specific yield for this reaction on 2,4-
dimethyl-1H-indole is not available, this reaction is generally high-yielding for many indole

substrates.

General Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to chilled N,N-

dimethylformamide (DMF) with stirring.

A solution of 2,4-dimethyl-1H-indole in DMF is then added to the freshly prepared Vilsmeier

reagent.

The reaction mixture is stirred at a controlled temperature (often ranging from 0 °C to room

temperature) for a period of time, monitored by TLC.
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Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a

base (e.g., sodium hydroxide or sodium bicarbonate).

The resulting aldehyde product is typically a solid that can be collected by filtration or

extracted with an organic solvent, followed by purification.

Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active

hydrogen-containing compound (in this case, the indole C3 position), formaldehyde, and a

secondary amine. This reaction provides a straightforward route to 3-aminomethylated indoles,

which are valuable intermediates in medicinal chemistry. The reaction of 2,4-dimethyl-1H-
indole with formaldehyde and a secondary amine (e.g., dimethylamine) is expected to produce

the corresponding gramine analog.

General Experimental Protocol: Mannich Reaction

A mixture of the secondary amine and formaldehyde (often in the form of an aqueous

solution) is typically prepared in a solvent like acetic acid or ethanol.

2,4-dimethyl-1H-indole is added to this mixture.

The reaction is stirred, often at room temperature or with gentle heating, until the reaction is

complete as indicated by TLC.

The reaction mixture is then worked up, which may involve neutralization and extraction with

an organic solvent.

The product is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Materials
Science
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range

of biologically active molecules.[7] Derivatives of 2,4-dimethyl-1H-indole hold potential as

building blocks for the synthesis of new therapeutic agents. The methyl groups at the 2 and 4
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positions can influence the lipophilicity, metabolic stability, and binding interactions of the final

compounds.

Potential Therapeutic Areas for 2,4-Dimethyl-1H-indole Derivatives:

Kinase Inhibitors: The indole nucleus is a common core in many kinase inhibitors used in

cancer therapy.[8][9] The 2,4-dimethyl substitution pattern can be explored to generate novel

inhibitors with improved selectivity and potency.

Antimicrobial Agents: Indole derivatives have demonstrated a broad spectrum of

antimicrobial activities.

Central Nervous System (CNS) Agents: The structural similarity of the indole core to

neurotransmitters like serotonin makes it a valuable template for designing drugs targeting

CNS disorders.

In materials science, the electron-rich nature of the indole ring makes it an attractive

component for the development of organic electronic materials, such as organic light-emitting

diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern of 2,4-dimethyl-
1H-indole can be used to tune the electronic properties and solid-state packing of these

materials.

Disclaimer: This document is intended for informational purposes only and should not be

considered a substitute for professional scientific guidance. All laboratory work should be

conducted with appropriate safety precautions and under the supervision of a qualified

professional.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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